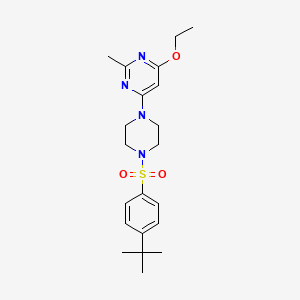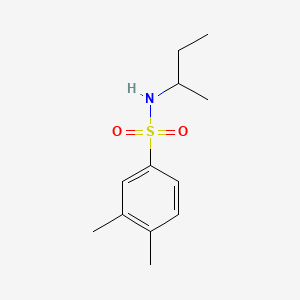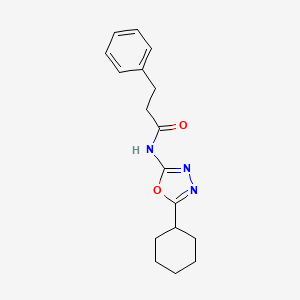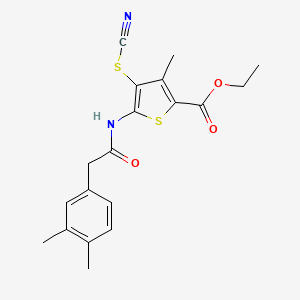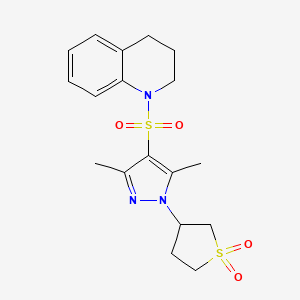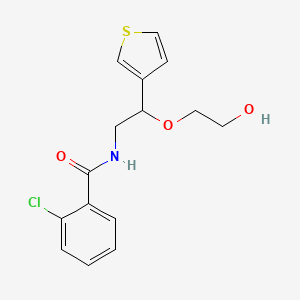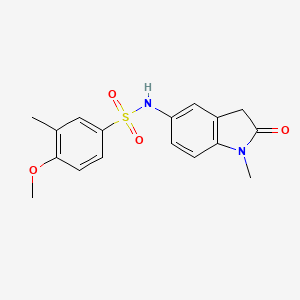
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride exerts its pharmacological effects by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines and growth factors. JAK3 is primarily expressed in immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can prevent the activation of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. This leads to the inhibition of cytokine production and the modulation of the immune response.
Biochemical and Physiological Effects
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of T cell activation, the reduction of cytokine production, and the modulation of the immune response. It has also been shown to reduce inflammation in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. In addition, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for JAK3, its favorable safety profile, and its ability to modulate the immune response. However, it also has some limitations, including its relatively short half-life and the need for frequent dosing in animal models. In addition, the use of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in cell culture experiments may be limited by its poor solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the research on N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. One area of interest is the development of novel JAK inhibitors with improved pharmacological properties, including longer half-life and improved solubility. Another area of interest is the investigation of the potential therapeutic applications of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in other diseases, including multiple sclerosis and systemic lupus erythematosus. Finally, the use of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in combination with other immunomodulatory agents may also be explored as a potential treatment strategy for autoimmune diseases.
Conclusion
In conclusion, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Its inhibition of JAK3 has been shown to modulate the immune response and reduce inflammation. Although there are some limitations to its use in lab experiments, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages, including its high potency and selectivity for JAK3, and its favorable safety profile. There are several potential future directions for research on N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, including the development of novel JAK inhibitors and investigation of its therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-cyclopropylpropanol to form the corresponding sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.ClH/c1-12(8-13,9-2-3-9)14-20(18,19)11-6-4-10(5-7-11)15(16)17;/h4-7,9,14H,2-3,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNRNCZBAXNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide](/img/structure/B2573656.png)
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)
